Strontium metaphosphate

Description

Contextualization within Modern Phosphate (B84403) Chemistry and Materials Science

Phosphate-based materials are a cornerstone of modern materials science, with applications spanning from agriculture to advanced electronics. mdpi.com Phosphates, which are salts derived from phosphoric acid, are noted for their structural diversity, encompassing orthophosphates, pyrophosphates, and polyphosphates, including metaphosphates. researchgate.net This structural variety allows for the formation of a wide array of compounds with tailored properties. In recent years, there has been a significant surge in research focused on metal phosphates for applications in catalysis, ion exchange, and as biocompatible materials. mdpi.com The ability of the phosphate anion (PO₄³⁻) to form stable yet versatile structures with various metal cations is central to its utility. acs.orgicl-group.com

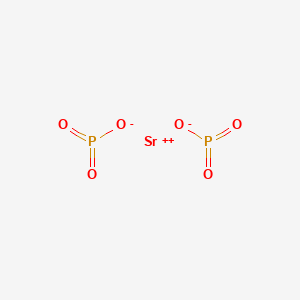

Strontium metaphosphate, with the chemical formula Sr(PO₃)₂, is an inorganic compound that has garnered considerable attention within this field. samaterials.comnanochemazone.com It is composed of strontium, phosphorus, and oxygen and typically manifests as a white or colorless solid. samaterials.com The metaphosphate designation indicates that it is a type of polyphosphate, characterized by long chains or rings of PO₄ tetrahedra sharing oxygen atoms. researchgate.net This structure imparts properties such as high thermal stability and chemical inertness, making this compound a valuable component in various material systems. samaterials.com

Academic Significance of Strontium-Containing Phosphate Systems

The academic interest in strontium-containing phosphate systems is largely driven by strontium's unique chemical and biological properties. Strontium is in the same group as calcium in the periodic table, and its ionic radius is similar, allowing it to substitute for calcium in various crystal lattices, most notably in calcium phosphates, which are the primary mineral components of bone. royalsocietypublishing.org This has significant implications for biomedical applications, as strontium has been shown to play a dual role in bone metabolism: it can stimulate bone formation by promoting osteoblast activity and inhibit bone resorption by suppressing osteoclast function. rsc.orgmdpi.comnih.gov

This biological activity has spurred extensive research into incorporating strontium into biomaterials for bone regeneration and tissue engineering. nih.govcore.ac.uk Strontium-doped calcium phosphate cements, for example, have demonstrated enhanced mechanical strength and the ability to locally deliver therapeutic strontium ions to a defect site. rsc.orgmdpi.com Furthermore, strontium-containing phosphate glasses are being investigated for their controlled degradation rates and their capacity to promote cellular responses favorable for tissue repair. royalsocietypublishing.orgkent.ac.ukresearchgate.net Beyond biomedical applications, the incorporation of strontium into phosphate-based materials is explored for its effects on optical, thermal, and electrical properties, opening up avenues for new functional materials. ontosight.aitubitak.gov.tr

Historical Evolution and Current Paradigms in this compound Research

Historically, research into this compound and related compounds was often part of broader investigations into the phase diagrams and crystal chemistry of alkaline earth metal phosphates. Early studies focused on the synthesis and basic characterization of these materials. For instance, different polymorphic forms of this compound, such as α-Sr(PO₃)₂, β-Sr(PO₃)₂, and γ-Sr(PO₃)₂, have been prepared through solid-state reactions and their crystal structures determined. researchgate.netiucr.org

The contemporary research paradigm has shifted towards harnessing the specific properties of this compound for targeted applications. A significant area of focus is the development of specialty glasses. The combination of this compound with other phosphates, such as sodium polyphosphate, can create low-melting-point glasses with high coefficients of thermal expansion. nanochemazone.com These glasses are particularly useful for creating seals with metals like aluminum. nanochemazone.com

In the realm of biomaterials, current research is exploring the nuanced effects of strontium substitution in various phosphate-based systems. Studies on strontium-doped phosphate glasses have shown that the introduction of strontium can alter the phosphate network structure, influencing properties like degradation rate and ion release. royalsocietypublishing.orgkent.ac.ukcore.ac.uk The goal is to create materials that not only provide structural support but also actively participate in the biological healing process through the controlled release of strontium ions. researchgate.net

Role of this compound in Tailoring Functional Material Properties

This compound plays a crucial role as a modifying component to tailor the functional properties of various materials, particularly glasses and ceramics. Its incorporation can significantly influence the thermal, mechanical, optical, and biological characteristics of the final product.

In the glass industry , this compound serves as an additive to improve the melting point and chemical stability of the glass. samaterials.com It also enhances the heat resistance and mechanical properties. samaterials.com The presence of strontium can alter the glass network, leading to changes in properties like the glass transition temperature and dissolution rate. core.ac.ukresearchgate.net For example, substituting strontium for calcium in certain phosphate glass formulations has been shown to affect the degradation rate, a critical parameter for biomedical glasses. core.ac.uk

In ceramics , this compound is used as an additive to improve the densification and refractoriness of the material. samaterials.com This leads to enhanced mechanical properties and chemical stability in the final ceramic product. samaterials.com

The optical properties of materials can also be tailored using this compound. Due to its excellent optical characteristics, it is used in the formulation of optical coatings for lenses and mirrors, contributing to improved performance of optical equipment. samaterials.com In mixed-cation phosphate glasses, the presence of strontium can influence the optical dispersion, which is a key parameter for optical materials. acs.org

From a biomedical perspective , the incorporation of strontium into phosphate-based biomaterials is a key strategy for enhancing their bioactivity. Strontium-doped materials can stimulate bone cell proliferation and differentiation, making them promising candidates for bone tissue engineering applications. rsc.orgnih.gov The release of strontium ions from these materials can have a therapeutic effect, promoting bone regeneration. mdpi.comresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16090-25-8 | samaterials.comnanochemazone.com |

| Molecular Formula | Sr(PO₃)₂ | nanochemazone.com |

| Molecular Weight | 238.59 g/mol | samaterials.com |

| Appearance | White or colorless solid | samaterials.com |

| Density | 2.61 g/cm³ | samaterials.com |

| Melting Point | 757 °C | samaterials.com |

| Boiling Point | 1384 °C | samaterials.com |

| Solubility in Water | 2.7 g/L | samaterials.com |

Table 2: Crystal Structure Data for a Polymorph of this compound

| Crystal System | Monoclinic | sci-hub.se |

| Space Group | P12₁/c1 | sci-hub.se |

| a | 7.192(2) Å | sci-hub.se |

| b | 7.934(3) Å | sci-hub.se |

| c | 17.351(6) Å | sci-hub.se |

| β | 90.66(3)° | sci-hub.se |

| Volume | 990.0 ų | sci-hub.se |

| Z | 8 | sci-hub.se |

Structure

2D Structure

Properties

InChI |

InChI=1S/2HO3P.Sr/c2*1-4(2)3;/h2*(H,1,2,3);/q;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSSVMCHEQHDQR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Sr+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6P2Sr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Techniques in Strontium Metaphosphate Systems

X-ray Diffraction (XRD) and Neutron Diffraction for Structural Determination

X-ray Diffraction (XRD) and neutron diffraction are cornerstone techniques for the structural characterization of crystalline materials like strontium metaphosphate. XRD is widely used to identify crystalline phases and determine lattice parameters. The diffraction patterns obtained are unique fingerprints of a material's crystal structure. For instance, XRD analysis of strontium-containing phosphate (B84403) coatings has confirmed the presence of crystalline phases such as strontium hydrogen phosphate (SrHPO₄) and strontium phosphate (Sr₃(PO₄)₂) researchgate.net. Neutron diffraction provides complementary information, proving particularly useful in determining the coordination environments of elements, especially in amorphous or multi-component systems. In studies of binary metaphosphate glasses, neutron diffraction has been employed to determine the coordination numbers and bond lengths of modifying cations like strontium stfc.ac.uk. The high penetration of neutrons also allows for the confirmation of the amorphous nature of samples by verifying the absence of Bragg peaks stfc.ac.uk.

Powder Diffraction Data Analysis and Rietveld Refinement for Polycrystalline Phases

Powder X-ray diffraction (PXRD) is a fundamental tool for analyzing polycrystalline samples of strontium phosphates. The resulting diffraction pattern provides information on phase composition, crystal structure, and crystallite size researchgate.net. Analysis often involves comparing the experimental pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD) core.ac.uk.

For detailed structural analysis, the Rietveld method is a powerful technique applied to powder diffraction data wikipedia.org. It involves fitting a calculated diffraction profile to the experimental data using a least-squares approach, allowing for the refinement of various structural and instrumental parameters wikipedia.orgfrontiersin.org. This method has been successfully used for the structural refinement of complex strontium-containing phosphates, such as strontium-britholites sci-hub.box. In a typical Rietveld refinement, initial atomic coordinates are taken from a known isostructural compound, and parameters such as lattice constants, atomic positions, and peak shape profiles are refined until the calculated and experimental patterns show a good fit sci-hub.boxmdpi.com. The quality of the refinement is often judged by reliability factors (R-factors) like Rwp frontiersin.org. For example, in the study of strontium-britholites, the peak shapes were modeled using a Pseudo-Voigt function, and the background was estimated with a polynomial function to achieve accurate structural parameters sci-hub.box.

| Refined Parameter | Description | Typical Software | Reference |

|---|---|---|---|

| Lattice Parameters (a, b, c, α, β, γ) | Dimensions and angles of the unit cell. | FULLPROF, GSAS-II | sci-hub.boxmdpi.com |

| Atomic Coordinates (x, y, z) | Positions of atoms within the unit cell. | FULLPROF, BGMN | frontiersin.orgsci-hub.box |

| Peak Profile Function | Models the shape of diffraction peaks (e.g., Gaussian, Lorentzian, Pseudo-Voigt). | GSAS-II, BGMN | sci-hub.boxmdpi.com |

| Background Coefficients | Fits the background signal using a polynomial or other function. | FULLPROF | sci-hub.box |

| Occupancy Factors | Determines the extent to which a crystallographic site is occupied by a particular atom. | BGMN | frontiersin.org |

Single Crystal X-ray Diffraction Studies for Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) provides the most accurate and unambiguous determination of a compound's atomic arrangement, bond lengths, and bond angles ub.edufzu.cz. This technique requires a small, high-quality single crystal (typically 0.1-0.2 mm in size) ub.edu. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern of discrete spots is collected on a detector fzu.cz. The positions and intensities of these spots are used to solve and refine the crystal structure, yielding a three-dimensional map of the electron density within the unit cell fzu.cz. While specific single-crystal studies on pure this compound are not extensively detailed in the provided context, the technique has been applied to related strontium compounds, such as Sr₃Ru₂O₇ and Sr₉.₂Co₁.₃(PO₄)₇, to precisely determine their complex crystal structures and identify subtle distortions like the rotation of atomic polyhedra researchgate.net. The detailed atomic coordinates and displacement parameters obtained from SCXRD are crucial for understanding the material's fundamental properties.

In Situ Diffraction Experiments for Phase Transition Observation

In situ diffraction experiments involve collecting diffraction data while the sample is subjected to changing conditions, such as temperature or pressure, allowing for the real-time observation of structural phase transitions. Synchrotron X-ray sources are often used for these experiments due to their high brightness, which enables rapid data collection aps.org. For example, in situ synchrotron XRD has been used to study the pressure-induced phase transition in related orthophosphates, clearly identifying the onset pressure and the evolution of the crystal structure as it transforms from one polymorph to another aps.org. Similarly, high-temperature XRD and neutron diffraction have been employed to investigate phase stability and transitions in strontium-containing perovskites, revealing reversible structural changes associated with phenomena like oxygen loss at elevated temperatures researchgate.net. These experiments are critical for constructing phase diagrams and understanding the mechanisms that drive structural transformations in materials like strontium phosphates under various environmental conditions.

Electron Diffraction in Transmission Electron Microscopy (TEM)

Electron diffraction, performed within a Transmission Electron Microscope (TEM), is a powerful technique for obtaining crystallographic information from nanoscale regions of a material nih.govnist.gov. Due to the very short wavelength of electrons, the diffraction angles are small, and the resulting pattern, known as a selected area electron diffraction (SAED) pattern, represents a cross-section of the reciprocal lattice doitpoms.ac.uk. SAED patterns can be used to determine the crystal structure, orientation, and identify phases in very small volumes nih.gov. For strontium-containing hydroxyapatite, SAED patterns have shown distinct spots corresponding to specific crystallographic planes, confirming the material's crystallinity at the nanoscale researchgate.net. The absence of diffuse rings in these patterns indicates a lack of amorphous phases, while the arrangement of spots can distinguish between single-crystal and polycrystalline domains researchgate.net.

Electron Microscopy Techniques for Microstructural and Nanoscale Analysis

Electron microscopy is indispensable for analyzing the microstructure and nanoscale features of materials. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of a material's morphology, particle size, and shape, which are crucial for understanding its physical and chemical properties.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and microstructure of strontium phosphate materials. The technique provides high-resolution images that reveal details about crystal morphology, particle size, and agglomeration state. Studies on various strontium phosphates have identified diverse morphologies depending on the synthesis conditions. For instance, SEM analysis of Sr-substituted monetite revealed a layered morphology with crystals exfoliating into increasingly thin layers as the strontium content increased mdpi.com. In another study, strontium tin phosphate (SrSn(PO₄)₂) nanopowder was shown to consist of agglomerates of non-uniform, biscuit-like nanoflakes researchgate.net. SEM has also been used to observe the evolution of crystal morphology in strontium phosphate conversion coatings, where the structure changed from sporadic plate-like crystals to homogeneous microcrystals as the pH of the precursor solution was adjusted researchgate.netmdpi.com.

| Strontium Phosphate System | Observed Morphology via SEM | Reference |

|---|---|---|

| Sr-substituted Monetite (DCPA) | Layered morphology, with layers becoming thinner and more numerous with increasing Sr content. | mdpi.com |

| Sr-substituted Brushite (DCPD) | Aggregation of crystals with indented edges. | mdpi.com |

| Strontium Tin Phosphate (SrSn(PO₄)₂) | Agglomerates of non-uniform, biscuit-like nano-flakes. | researchgate.net |

| Sr-Phosphate Conversion Coatings | Changed from plate-like to cluster-like, then to homogeneous microcrystals with increasing pH. | researchgate.netmdpi.com |

| Sr-substituted β-Tricalcium Phosphate | Agglomerates with sizes up to 85 μm; particle size decreased with higher Sr concentration. | mdpi.com |

Transmission Electron Microscopy (TEM) for Nanoscale Features and Lattice Imaging.

Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanoscale features of this compound. By utilizing a high-energy electron beam transmitted through an ultra-thin sample, TEM can provide high-resolution images of the material's morphology, particle size, and size distribution. nanocomposix.comazonano.com This capability is crucial for understanding the structure-property relationships in this compound systems, especially in the form of nanoparticles or thin films. nanocomposix.comyoutube.com

High-Resolution TEM (HRTEM) further extends this capability to the atomic scale, enabling the visualization of the crystal lattice. xray.cz This technique, known as lattice imaging, allows for the direct observation of atomic arrangements, crystal defects, and grain boundaries. xray.czmdpi.com The interference patterns created by the electron beams that pass through the crystalline sample form the basis of these images, providing detailed information about the crystallographic structure. epfl.ch For this compound, HRTEM can be employed to identify the specific crystal planes and to study any structural imperfections that might influence its properties. The interpretation of HRTEM images is often supported by computer simulations to accurately model the atomic structure of the specimen. xray.czepfl.ch

Table 1: Representative TEM Analysis of this compound Nanoparticles

| Parameter | Description |

| Morphology | Typically reveals spherical or irregular-shaped nanoparticles. |

| Particle Size | Can be precisely measured, often falling within the range of 20-100 nm. |

| Size Distribution | Analysis of multiple particles allows for the determination of the size distribution, indicating the homogeneity of the sample. |

| Crystallinity | Selected Area Electron Diffraction (SAED) patterns can confirm the crystalline nature of the nanoparticles. |

| Lattice Fringes | HRTEM images can show the ordered arrangement of atoms, with inter-planar spacing corresponding to the crystallographic structure of this compound. |

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique often coupled with electron microscopy to determine the elemental composition of a sample. thermofisher.com When the high-energy electron beam of an electron microscope interacts with the this compound sample, it excites electrons in the atoms, causing them to be ejected. Electrons from higher energy shells then fill these vacancies, releasing energy in the form of characteristic X-rays. Each element emits X-rays with a unique set of energies, allowing for their identification. chalmers.se

EDX is particularly valuable for confirming the presence and distribution of strontium, phosphorus, and oxygen in this compound samples. researchgate.net By scanning the electron beam across the sample surface, it is possible to generate elemental maps that visualize the spatial distribution of these constituent elements. youtube.comrsc.org This is especially useful for assessing the homogeneity of the compound and for identifying any potential impurities or phase segregations. researchgate.net

Quantitative EDX analysis can provide the relative abundance of each element, offering a semi-quantitative or fully quantitative compositional analysis. rockymountainlabs.commyscope.training This requires calibration with standard materials to ensure accuracy. rockymountainlabs.com For this compound, quantitative EDX can verify the stoichiometric ratio of the elements, which is crucial for confirming the chemical formula of the synthesized material.

Table 2: Representative EDX Data for this compound

| Element | Weight % (Theoretical) | Weight % (Experimental) | Atomic % (Theoretical) | Atomic % (Experimental) |

| Strontium (Sr) | 48.24 | 47.9 ± 0.5 | 16.67 | 16.5 ± 0.3 |

| Phosphorus (P) | 34.09 | 33.8 ± 0.4 | 33.33 | 33.1 ± 0.4 |

| Oxygen (O) | 17.67 | 18.3 ± 0.6 | 50.00 | 50.4 ± 0.7 |

Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. chalcogen.ro In the context of this compound, particularly in the form of thin films or coatings, AFM is instrumental in characterizing surface morphology, roughness, and texture. oxinst.comresearchgate.net The technique operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever due to the forces between the tip and the sample are measured to create a topographical map. spectraresearch.com

AFM can reveal detailed surface features such as grain size, step heights, and the presence of any defects or irregularities. researchgate.net This information is critical for applications where surface properties are paramount. For instance, in bioceramic applications, the surface topography of a this compound coating can significantly influence cell adhesion and proliferation.

Beyond topography, advanced AFM modes can probe various localized properties. wiley.com For example, techniques like Kelvin Probe Force Microscopy (KPFM) can map the surface potential, while Magnetic Force Microscopy (MFM) can be used to study magnetic properties if relevant dopants are introduced into the this compound structure. These capabilities allow for a comprehensive understanding of the material's surface characteristics at the nanoscale.

Table 3: Typical Surface Roughness Parameters of a this compound Thin Film Determined by AFM

| Parameter | Symbol | Typical Value (nm) | Description |

| Root Mean Square Roughness | Rq | 1.5 - 5.0 | The standard deviation of the surface height profile from the mean line. |

| Average Roughness | Ra | 1.0 - 4.0 | The arithmetic average of the absolute values of the profile height deviations from the mean line. |

| Maximum Peak to Valley Height | Rz | 10 - 25 | The vertical distance between the highest peak and the lowest valley in the evaluation length. |

Thermal Analysis Methodologies: DSC, TGA, and DTA in this compound Research.

Thermal analysis techniques are fundamental in characterizing the thermal stability and phase behavior of this compound. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) provide complementary information about the material's response to controlled heating. abo.fiuniversallab.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. charnwooddiscovery.com It is used to determine transition temperatures and enthalpies of processes like glass transitions, crystallization, and melting. linseis.comtainstruments.com In this compound glasses, DSC is crucial for identifying the glass transition temperature (Tg), which marks the transition from a rigid glassy state to a more rubbery state, and the crystallization temperature (Tc), where the amorphous glass begins to form a crystalline structure. researchgate.net

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated. universallab.org TGA is used to study thermal decomposition, dehydration, and oxidation processes. researchgate.net For this compound, TGA can reveal the temperatures at which any hydrated water is lost and the onset of thermal decomposition. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. abo.fi DTA detects exothermic and endothermic events, such as phase transitions and decomposition reactions. researchgate.net The thermal decomposition of strontium-containing compounds often shows distinct endothermic and exothermic peaks in DTA curves, corresponding to dehydration and decomposition steps. chemicalpapers.com

Table 4: Thermal Properties of this compound Glass from DSC

| Thermal Event | Symbol | Temperature (°C) |

| Glass Transition | Tg | 500 - 550 |

| Onset of Crystallization | Tx | 600 - 650 |

| Peak Crystallization | Tc | 650 - 700 |

Table 5: TGA/DTA Data for the Thermal Decomposition of a Hydrated Strontium Phosphate Precursor

| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Assignment |

| 100 - 250 | 5 - 10 | Endothermic | Dehydration (loss of water molecules) |

| > 800 | 15 - 20 | Endothermic | Decomposition of anhydrous strontium phosphate |

Spectroscopic Investigations of Strontium Metaphosphate and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for probing the structural arrangement of phosphate-based glasses. These methods are sensitive to the vibrations of atomic bonds, offering a detailed picture of the phosphate (B84403) network connectivity and the local environment of constituent cations.

The fundamental building block of a phosphate glass network is the PO₄ tetrahedron. The connectivity of these tetrahedra is described using the Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a given tetrahedron to its neighbors. In metaphosphate glasses, the predominant species are Q² units, which form long chains or rings.

FTIR and Raman spectra of strontium metaphosphate glasses exhibit characteristic bands that correspond to the vibrational modes of these Qⁿ units. The analysis of these bands allows for a quantitative understanding of the glass structure.

Q² Species (Metaphosphate Chains): These are the primary units in this compound. Their presence is confirmed by strong vibrational bands. The symmetric stretching of the two non-bridging oxygen atoms (PO₂) within a Q² unit, denoted as νs(PO₂), typically appears in the Raman spectrum around 1160-1180 cm⁻¹. The corresponding asymmetric stretching mode, νas(PO₂), is observed as a strong band in the infrared spectrum, usually between 1250 and 1280 cm⁻¹.

P-O-P Bridges: The vibrations of the bridging oxygen atoms (P-O-P) that link the phosphate tetrahedra together give rise to distinct spectral features. The asymmetric stretching mode, νas(P-O-P), is found in the FTIR spectrum around 900 cm⁻¹. The symmetric stretching mode, νs(P-O-P), is more prominent in the Raman spectrum, appearing in the range of 690-780 cm⁻¹.

Q¹ Species (Pyrophosphate or End-of-Chain Units): The introduction of network modifiers or changes in composition can lead to the depolymerization of the metaphosphate chains, resulting in the formation of Q¹ units, which terminate the chains. These pyrophosphate groups have a characteristic symmetric stretching vibration, νs(PO₃), that appears as a shoulder or a distinct peak around 1020-1040 cm⁻¹ in Raman spectra.

Q⁰ Species (Orthophosphate): Further depolymerization can lead to isolated PO₄ tetrahedra, or Q⁰ units. These are identified by a strong, sharp band in the Raman spectrum corresponding to the symmetric stretching mode, νs(PO₄), typically found around 950-980 cm⁻¹.

The relative intensities of the bands corresponding to different Qⁿ species in both FTIR and Raman spectra can be used to quantify the degree of polymerization of the phosphate network. For instance, an increase in the intensity of the Q¹ band relative to the Q² band indicates a shortening of the average phosphate chain length.

Table 1: Characteristic Vibrational Bands for Qⁿ Species in Strontium-Containing Phosphate Glasses

| Vibrational Mode | Qⁿ Species | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Asymmetric Stretch νas(PO₂) | Q² | ~1250 - 1280 | Weak or absent |

| Symmetric Stretch νs(PO₂) | Q² | ~1080 - 1120 | ~1160 - 1180 |

| Asymmetric Stretch νas(P-O-P) | Q², Q¹ | ~880 - 920 | ~760 - 800 (in rings) |

| Symmetric Stretch νs(P-O-P) | Q², Q¹ | Weak or absent | ~690 - 780 |

| Symmetric Stretch νs(PO₃) | Q¹ | ~970 - 1000 | ~1020 - 1040 |

| Symmetric Stretch νs(PO₄) | Q⁰ | ~940 - 980 | ~950 - 980 |

While the mid-infrared region is dominated by the internal vibrations of the phosphate network, the far-infrared and low-frequency Raman regions (typically below 400 cm⁻¹) provide information about the local environment of the strontium cations. The vibrations in this region involve the motion of the Sr²⁺ ions within their oxygen cages and the stretching and bending modes of the cation-oxygen bonds (Sr-O). distantreader.org

Cation-Phosphate Interaction: In this compound glass, the Sr²⁺ ions are ionically bonded to the non-bridging oxygen atoms of the PO₄ tetrahedra. This interaction perturbs the electron density of the P-O bonds, which can be observed as shifts in the vibrational frequencies of the phosphate units. A stronger interaction typically leads to a shift in the νas(PO₂) and νs(PO₂) bands. Broadening of the spectral features related to the phosphate network is also indicative of an increased variation in the phosphate-cation bonding interactions. scispace.com

Strontium as a Network Stabilizer: At low concentrations in certain compositions like iron-phosphate glasses, strontium can act as a charge compensator, stabilizing the glass network. distantreader.org In metaphosphate glasses, the addition of strontium oxide generally improves chemical durability, which suggests that the Sr-O-P linkages strengthen the glass structure.

Direct Observation of Sr-O Vibrations: Direct spectroscopic evidence for the local strontium environment comes from bands in the far-infrared region. Localized vibrations of the Sr²⁺ cations in their sites give rise to absorption bands, often found between 100 and 250 cm⁻¹. The position and symmetry of these bands can suggest the uniformity of the cation-hosting sites within the glass matrix. In Raman spectra, modes related to Sr-O movements have been identified at very low frequencies, with some assignments placing axial Sr-O vibrations below 100 cm⁻¹.

The analysis of these low-frequency modes provides direct insight into the coordination environment of strontium and the strength of the cation-network interaction, which are crucial for understanding properties like glass transition temperature, mechanical strength, and chemical durability.

In situ vibrational spectroscopy is a powerful technique for monitoring chemical reactions and physical transformations in real-time, providing mechanistic insights that are not available from ex situ analysis of the starting materials and end products. While specific studies on the in situ monitoring of this compound synthesis are not widely reported, the methodology can be understood from analogous studies on other phosphate systems, such as calcium phosphates. researchgate.netunt.edu

By placing a reaction vessel in the sample compartment of an FTIR or Raman spectrometer, spectra can be continuously collected as the reaction proceeds. This allows for the tracking of reactant consumption, intermediate formation, and product crystallization.

Monitoring Crystallization from Amorphous Precursors: The transformation of an amorphous strontium phosphate precursor to a crystalline phase can be monitored effectively using in situ Raman spectroscopy. researchgate.netunt.edu Amorphous phases typically exhibit broad, poorly defined Raman bands. Upon crystallization, these bands become significantly sharper and may shift in position. For example, during the transformation, a broad band associated with P-O stretching in the amorphous phase would evolve into a sharp, intense peak characteristic of the crystalline lattice, such as the νs(PO₄) mode in a crystalline orthophosphate structure. researchgate.net This allows for the real-time determination of crystallization kinetics.

Tracking Reaction Pathways: During the synthesis of this compound, for instance, from precursor solutions or via a sol-gel route, in situ FTIR or Raman spectroscopy could identify the formation and subsequent reaction of intermediate species. Changes in the spectral regions corresponding to Q⁰, Q¹, and Q² species would reveal the polymerization process of the phosphate network as it forms.

Phase Transformations at High Temperature: A high-temperature stage coupled with a spectrometer can be used to monitor solid-state phase transformations. As crystalline this compound is heated, changes in its polymorphic form would be reflected as distinct changes in its Raman or IR spectrum, allowing for the precise determination of transition temperatures and the identification of the different crystalline structures involved.

This real-time, non-invasive approach provides a dynamic view of the chemical and physical processes, enabling a deeper understanding of reaction mechanisms and the optimization of synthesis and processing parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a potent technique for probing the local atomic environment and connectivity in amorphous and crystalline solids. For this compound and its derivatives, NMR of nuclei such as ³¹P and ²⁷Al provides quantitative information on the glass structure that is complementary to that obtained from vibrational spectroscopy.

³¹P is a spin-1/2 nucleus with 100% natural abundance, making it an ideal probe for NMR studies of phosphate materials. Solid-state ³¹P Magic Angle Spinning (MAS) NMR spectra provide resolved signals for PO₄ tetrahedra in different structural environments. The isotropic chemical shift (δ) of a ³¹P nucleus is highly sensitive to its Qⁿ speciation, allowing for the direct determination of phosphate chain length and network connectivity.

Qⁿ Speciation: Each Qⁿ species gives rise to a distinct resonance in the ³¹P MAS NMR spectrum. The chemical shift becomes progressively more shielded (moves to more negative ppm values) as the number of bridging oxygens 'n' increases.

Q⁰ (Orthophosphate): Resonances for isolated Q⁰ units are typically found in the range of +5 to +15 ppm.

Q¹ (Pyrophosphate/End Groups): These units resonate in the range of -5 to +5 ppm. nih.gov

Q² (Middle Groups in Chains/Rings): The dominant species in metaphosphates, Q² units, exhibit chemical shifts between -18 and -30 ppm. nih.gov

Q³ (Branching Points/Ultraphosphates): These highly connected units are found at more negative chemical shifts, typically around -30 to -45 ppm. nih.gov

By deconvoluting the ³¹P MAS NMR spectrum, the relative area of each resonance can be determined, providing a quantitative measure of the abundance of each Qⁿ species. This allows for the calculation of the average phosphate chain length and the degree of network polymerization. Studies on strontium-containing phosphate glasses have shown that as Sr²⁺ content increases, a slight disproportionation of Q² environments into Q¹ and Q³ environments can occur. nih.gov

The modifying cation also influences the chemical shift. Increasing the ionic potential of the cation (e.g., from Na⁺ to Sr²⁺ to Mg²⁺) causes a systematic shift of the Q² resonance to more shielded (more negative) values, consistent with cation-induced changes to the ionic character of the P-O bonds.

Table 2: Typical ³¹P MAS NMR Chemical Shifts for Qⁿ Species in Alkaline Earth Phosphate Glasses

| Qⁿ Species | Description | Typical Isotropic Chemical Shift (δ) Range (ppm) |

| Q⁰ | Orthophosphate (isolated tetrahedra) | +5 to +15 |

| Q¹ | Pyrophosphate (chain end groups) | -5 to +5 |

| Q² | Metaphosphate (chain middle groups) | -18 to -30 |

| Q³ | Ultraphosphate (branching points) | -30 to -45 |

When other network-forming oxides are incorporated into strontium phosphate glasses, NMR of other relevant nuclei can provide critical structural information.

²⁷Al NMR in Aluminophosphate Glasses: Aluminum oxide is often added to phosphate glasses to improve their chemical durability and mechanical properties. ²⁷Al is a quadrupolar nucleus, and its NMR spectra can distinguish between different coordination environments of aluminum. In strontium aluminophosphate glasses, ²⁷Al MAS NMR is used to determine the structural role of aluminum.

Four-coordinated Aluminum (AlO₄): A resonance peak at approximately +35 to +45 ppm is characteristic of tetrahedrally coordinated aluminum (Al⁽⁴⁾). distantreader.orgresearchgate.net This indicates that aluminum is acting as a network-former, substituting for phosphorus in the glass network and forming P-O-Al linkages. Studies on strontium phosphate glasses modified with Al₂O₃ show a high-intensity resonance around +45 ppm, confirming that the majority of aluminum is in four-fold coordination. distantreader.org

Five-coordinated Aluminum (AlO₅): Resonances for Al⁽⁵⁾ are typically observed around +5 to +15 ppm.

Six-coordinated Aluminum (AlO₆): Octahedrally coordinated aluminum (Al⁽⁶⁾), which acts as a network modifier, gives a signal near 0 to -15 ppm. researchgate.net The predominance of the AlO₄ signal in strontium aluminophosphate glasses suggests that Al₂O₃ primarily strengthens the network by cross-linking phosphate chains.

¹¹B NMR in Borophosphate Glasses: In strontium borophosphate glasses, ¹¹B MAS NMR is used to study the coordination of boron. The spectra can differentiate between trigonal BO₃ units and tetrahedral BO₄ units. This information is crucial for understanding how the network is modified, as the charge compensation for BO₄ units affects the connectivity of the phosphate portion of the network. Studies on strontium borophosphate glasses show that Sr²⁺ cations are charge-compensated by both negatively charged phosphate units and four-coordinated boron species, forming a complex mixed-former oxide network. scholaris.caresearchgate.net

Double Resonance Techniques (e.g., ¹H-¹³P CP/MAS NMR) for Correlating Local Environments

Double resonance Nuclear Magnetic Resonance (NMR) techniques, such as ¹H-³¹P Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, are powerful tools for elucidating the local environments and connectivity within phosphate-based materials like this compound. nih.gov These methods exploit the dipolar couplings between different nuclei to transfer magnetization, revealing which atoms are in close spatial proximity.

In a typical ¹H-³¹P CP/MAS NMR experiment on a hydrated or proton-containing this compound sample, the abundant and sensitive ¹H nuclei are excited first. oup.com Subsequently, this polarization is transferred to the nearby ³¹P nuclei. The efficiency of this transfer is strongly dependent on the distance between the proton and phosphorus atoms, typically within a few angstroms. nih.gov By observing the ³¹P signal enhancement as a function of the contact time (the duration of the polarization transfer), one can deduce the strength of the ¹H-³¹P dipolar coupling and, consequently, the internuclear distances. nih.gov

This technique is invaluable for:

Identifying P-OH groups: Phosphorus atoms directly bonded to hydroxyl groups will show a very efficient cross-polarization, resulting in strong signals at short contact times.

Probing hydration layers: Protons from water molecules adsorbed on the surface or incorporated into the structure of this compound can be correlated with nearby phosphate groups.

Distinguishing different phosphate sites: Phosphate tetrahedra in different local environments (e.g., varying proximity to strontium ions or protons) can be differentiated. Two-dimensional Heteronuclear Correlation (HETCOR) NMR experiments can further map the specific correlations between proton and phosphorus chemical shifts, providing a detailed picture of the atomic-level structure. nih.gov

Similar double resonance experiments can be performed between ³¹P and other NMR-active nuclei, such as ²³Na or ²⁷Al in modified sodium or aluminum-containing phosphate glasses, to probe the connectivity between different components of the material's network. unt.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 5-10 nanometers of a material's surface. ulster.ac.ukyoutube.com When applied to this compound, XPS provides crucial data on the constituent elements: Strontium (Sr), Phosphorus (P), and Oxygen (O).

The analysis involves irradiating the sample with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state.

For this compound, high-resolution XPS scans of the Sr 3d, P 2p, and O 1s regions yield the following insights:

Strontium (Sr): The Sr 3d spectrum typically shows a doublet (Sr 3d₅/₂ and Sr 3d₃/₂) corresponding to the Sr²⁺ oxidation state. The binding energy for the Sr 3d₅/₂ peak in strontium-containing phosphates is generally observed around 133-134 eV. ulster.ac.uk

Phosphorus (P): The P 2p peak is characteristic of the phosphate group (PO₄). For metaphosphates and other condensed phosphates, the phosphorus is in the +5 oxidation state. The binding energy for P 2p in such environments is typically found in the range of 133-134 eV. researchgate.net It is important to note that the Sr 3d and P 2p regions can overlap, requiring careful peak fitting to deconvolve the spectra. ulster.ac.uk

Oxygen (O): The O 1s spectrum can often distinguish between different oxygen environments. In a pure this compound, the main peak corresponds to oxygen in the P-O-P and P=O bonds of the phosphate network. This peak is typically observed around 531-532 eV. The presence of surface hydroxides (O-H) or adsorbed water would result in a shoulder or a separate peak at a higher binding energy.

The atomic concentrations of each element can be calculated from the peak areas, allowing for the verification of the surface stoichiometry of the material. researchgate.net

Table 1: Representative XPS Binding Energies for Elements in Strontium Phosphate Systems

| Element | Orbital | Binding Energy (eV) | Chemical State / Compound Context | Source(s) |

| Strontium | Sr 3d₅/₂ | ~133.7 | Sr in amorphous calcium phosphate | ulster.ac.uk |

| Strontium | Sr 3d₃/₂ | ~135.5 | Sr in amorphous calcium phosphate | ulster.ac.uk |

| Phosphorus | P 2p | 133.5 - 134.0 | PO₄ in polyphosphates (e.g., sodium tripolyphosphate, sodium hexametaphosphate) | researchgate.netsemanticscholar.org |

| Phosphorus | P 2p | ~133.2 | P in amorphous calcium strontium phosphate | ulster.ac.uk |

| Oxygen | O 1s | ~531.4 | O in phosphate groups | researchgate.netresearchgate.net |

UV-Visible and Luminescence Spectroscopy in Doped this compound Systems

Undoped this compound is generally transparent in the visible and near-UV regions. researchgate.net However, its optical properties can be dramatically altered by introducing small amounts of dopant ions, typically rare-earth or transition metal ions. UV-Visible and luminescence spectroscopy are essential techniques for studying these doped systems.

UV-Visible absorption spectroscopy measures the wavelengths at which the doped material absorbs light. This absorption is associated with electronic transitions within the dopant ions or between the dopant and the host lattice. For example, studies on Cr₂O₃-doped metaphosphate glasses show distinct absorption bands in the visible region, the positions of which are sensitive to the host matrix. nih.gov

Luminescence spectroscopy involves exciting the material with a specific wavelength of light (usually UV or visible) and measuring the emitted light (photoluminescence). Doped this compound can act as a phosphor, where the this compound host lattice absorbs energy and efficiently transfers it to the dopant ions, which then emit light at their characteristic wavelengths.

Spectroscopic Probing of Doping Effects and Energy Transfer Mechanisms

The introduction of dopant ions creates new energy levels within the band gap of the this compound host. Spectroscopic analysis reveals the effects of these dopants and the mechanisms of energy transfer.

Energy Transfer Mechanisms: An efficient phosphor relies on effective energy transfer from the host lattice to the activator (dopant) ion. researchgate.net When the this compound host is excited by high-energy photons, it can transfer this energy to the nearby dopant ions. The efficiency of this transfer can be studied by comparing the excitation spectrum of the dopant's luminescence with the absorption spectrum of the host. In cases of co-doping, energy transfer can also occur from a "sensitizer" ion to an "activator" ion. For example, in a Dy³⁺/Sm³⁺ co-doped system, the energy absorbed by Dy³⁺ can be non-radiatively transferred to Sm³⁺, leading to an increase in Sm³⁺ emission and a corresponding decrease (quenching) of the Dy³⁺ emission. mdpi.com

Luminescence Quantum Yield Research and Emission Behavior

The performance of a phosphor material is quantified by its luminescence quantum yield (QY), which is the ratio of the number of photons emitted to the number of photons absorbed. Research in this area focuses on maximizing the QY and understanding the factors that influence emission behavior.

Luminescence Quantum Yield: The QY is a critical parameter for applications like LEDs and displays. For Eu³⁺-doped phosphors, the quantum efficiency can be significant. For example, a Eu³⁺-doped strontium silicate (B1173343) phosphor was reported to have a quantum efficiency of 10.2% when excited at 396 nm, outperforming some commercial red phosphors. researchgate.net The QY is highly dependent on the host material, dopant concentration (concentration quenching can occur at high levels), and the presence of defects or impurities that can act as non-radiative recombination centers.

Emission Behavior: The emission spectrum provides information about the local environment of the dopant ion. The relative intensities of different emission peaks can be sensitive to the symmetry of the crystal site occupied by the ion. jim.org.cn The luminescence lifetime (τ) is another key parameter, representing the average time the dopant stays in the excited state before emitting a photon. Longer lifetimes are often desirable for applications like persistent luminescence. rsc.org Studies on doped materials often involve measuring the decay curves of the luminescence intensity over time after pulsed excitation.

Table 2: Typical Luminescence Properties of Rare-Earth Doped Strontium-Based Host Materials

| Host Material | Dopant(s) | Excitation Wavelength (nm) | Major Emission Wavelengths (nm) | Key Finding / Property | Source(s) |

| Strontium Silicate | Eu³⁺ | 396 | 592, 613 (⁵D₀→⁷F₁, ⁵D₀→⁷F₂) | Quantum efficiency of 10.2% | researchgate.net |

| Strontium Tungstate | Dy³⁺ | 253 | 492 (blue), 572 (yellow) | Energy transfer to co-dopants | mdpi.com |

| Strontium Tungstate | Sm³⁺ | 248 | 599 (orange), 643 (red) | Emission from ⁴G₅/₂ level | mdpi.com |

| Strontium-Calcium-Hydroxyapatite | Eu³⁺ | 394 | 596, 618 | Luminescence intensity depends on Sr content | jim.org.cn |

Theoretical and Computational Approaches to Strontium Metaphosphate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and bonding of crystalline and amorphous materials. nih.gov By solving the Kohn-Sham equations, DFT can predict various properties, including geometries, energies, and spectroscopic characteristics, with a favorable balance between accuracy and computational cost. nih.govparadim.org For strontium metaphosphate, DFT calculations have been instrumental in validating experimental findings and providing a deeper understanding of its fundamental properties. researchgate.netresearchgate.net

DFT calculations have been successfully employed to predict and refine the atomic arrangements in this compound. For the α-Sr(PO₃)₂ polymorph, which crystallizes in the centrosymmetric triclinic space group P-1, theoretical calculations have been performed to optimize the molecular geometry. researchgate.netresearchgate.net These computational results are generally in good agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.netresearchgate.net

The three-dimensional structure of α-Sr(PO₃)₂ consists of Sr(PO₃)₂ chains that form wavy layers, with layers of (PO₃)⁻ ions situated between them. researchgate.netresearchgate.net DFT calculations have provided detailed information on bond lengths and angles within the phosphate (B84403) tetrahedra and the coordination environment of the strontium ions. For instance, in one phosphate group, P-O bond distances have been calculated to range from approximately 1.496 Å to 1.577 Å. researchgate.net The Sr²⁺ ions are coordinated by oxygen atoms, and DFT helps in understanding the nature and strength of these Sr-O bonds. researchgate.net A comparative analysis between DFT-calculated and experimentally determined geometrical descriptors shows a small standard deviation, indicating the high accuracy of the theoretical models. researchgate.net

Table 1: Comparison of Selected Interatomic Distances in α-Sr(PO₃)₂

| Bond | DFT Calculated Distance (Å) | Experimental (XRD) Distance (Å) |

|---|---|---|

| P-O | 1.4960 - 1.5889 | 1.4984 - 1.5889 |

| Sr-O | 2.5278 - 2.6043 | 2.5278 - 2.6043 |

Data sourced from computational and X-ray diffraction studies of α-Sr(PO₃)₂. researchgate.net

DFT is a primary tool for calculating the electronic band structure and density of states (DOS), which are crucial for understanding the electronic properties of a material. paradim.orgyoutube.com For this compound, analysis of the electronic structure reveals insights into its insulating or semiconducting nature. The top of the valence band is typically composed of O 2p states, a common feature in phosphate-based materials. cas.cn

Computational studies on α-Sr(PO₃)₂ have determined the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding energy gap. researchgate.netresearchgate.net The HOMO-LUMO gap is a key indicator of the chemical reactivity and kinetic stability of the molecule. researchgate.net In these calculations, the HOMO orbital is reportedly delocalized to the strontium-coordinated part of the structure, while the LUMO is delocalized to the polyphosphate chain. researchgate.net The calculated energy gap provides a theoretical measure of the energy required to excite an electron from the valence band to the conduction band. researchgate.net The density of states (DOS) analysis further allows for the evaluation of molecular orbital contributions, detailing which atomic orbitals (e.g., Sr, P, O) contribute to different energy regions of the electronic structure. researchgate.netmdpi.com

Table 2: Calculated Electronic Properties of α-Sr(PO₃)₂

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~5.0 - 6.0 eV (typical range for similar phosphates) | Indicates chemical stability and electronic transition energy. |

| HOMO Localization | Strontium coordinate part | Site of electron donation. |

| LUMO Localization | Polyphosphate part | Site of electron acceptance. |

Values are representative based on DFT studies of strontium phosphates. researchgate.netresearchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of materials. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, theoretical IR and Raman spectra can be constructed, which serve as a valuable aid in the assignment of experimental spectral bands. researchgate.net For this compound, DFT has been used to assess the Raman and IR spectra of its crystalline forms. researchgate.net

These calculations help in assigning specific vibrational modes to the observed peaks. For instance, peaks in the IR spectra of metaphosphates around 1100 cm⁻¹ have been computationally shown to arise from symmetric stretching vibrations of P–NBO (non-bridging oxygen) bonds and asymmetric stretching of –P–O–P– linkages in Q² tetrahedral units (phosphate tetrahedra with two bridging oxygens). researchgate.net Furthermore, DFT calculations have revealed a strong correlation between the cation field strength (related to the Sr²⁺ ion) and the Raman shift of intense peaks corresponding to symmetric stretching vibrations of P–NBO bonds. researchgate.net This demonstrates the influence of the strontium cation on the vibrational properties of the phosphate network. researchgate.net

Table 3: Assignment of Calculated Vibrational Modes in this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1100 | Symmetric stretching of P-NBO bonds, Asymmetric stretching of -P-O-P- bonds |

| 650 - 1000 | P-O-P bridging vibrations |

Assignments based on DFT calculations for alkaline earth metaphosphates. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ion Transport

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of materials, making it particularly suitable for studying amorphous systems like glasses. nih.govacs.org

MD simulations have been extensively used to model the structure of strontium-containing phosphate glasses. nih.govresearchgate.net These simulations typically employ the "melt-quench" method to generate realistic amorphous structures. acs.org The simulations reveal that the fundamental building block of the glass is the PO₄ tetrahedron, and the addition of modifiers like strontium oxide (SrO) leads to the depolymerization of the phosphate network by breaking P-O-P linkages and creating non-bridging oxygens. nih.govmdpi.com

Understanding ion mobility is critical for applications of phosphate glasses in biomedical fields, where the release of therapeutic ions like Sr²⁺ is desired. frontiersin.org MD simulations offer a window into the mechanisms of ion diffusion at the atomic scale, a phenomenon that is challenging to observe directly through experiments. qs-gen.comeurekalert.org

First-principles MD simulations on silicophosphate glasses have provided insights into the diffusion mechanisms of ions. qs-gen.comeurekalert.org These studies suggest that the morphology of the phosphate network, specifically the prevalence of Q² versus Q³ units, significantly affects ion diffusion. qs-gen.com The presence of network-modifying cations like Na⁺ or Sr²⁺ is crucial. For instance, the adsorption of a proton onto a Q² phosphate unit can weaken the electrostatic interaction between a nearby cation (like Sr²⁺) and the non-bridging oxygens, thereby inducing the diffusion of the cation. qs-gen.comeurekalert.org

Classical MD simulations on strontium-containing bioactive glasses have been used to calculate mean square displacements (MSD) to determine the diffusion behavior of various ions. researchgate.net While the substitution of calcium with strontium does not significantly alter the medium-range glass structure, it can influence the compactness of the glass and the free volume, which in turn affects dissolution rates and ion release. researchgate.net The simulation of these dynamic processes is computationally intensive but essential for designing glasses with controlled ion release profiles. nih.govresearchgate.net

Ab Initio and Other Quantum Chemical Methods for Fundamental Interactions

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation from "first principles," using only physical constants, atomic numbers, and the positions of the atoms as input. wikipedia.org These methods provide profound insights into the fundamental electronic structure and bonding interactions within a material like this compound. The primary goal is to calculate the many-electron wave function, from which various properties such as total energy, electron density, and molecular orbitals can be derived. wikipedia.orgnih.gov

Common ab initio and related quantum chemical methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, where each electron's movement is considered in an average field created by all other electrons. It provides a foundational, qualitative understanding of the electronic structure but neglects the instantaneous electron-electron correlation. wikipedia.org

Post-Hartree-Fock Methods: To improve upon HF theory, methods like Configuration Interaction (CI), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory are employed. nih.gov These approaches systematically incorporate electron correlation, yielding more accurate energies and properties, albeit at a higher computational cost.

Density Functional Theory (DFT): An alternative approach that has become highly popular due to its balance of accuracy and computational efficiency. ijsr.net DFT calculates the total energy of the system as a functional of the total electron density. For crystalline solids like this compound, DFT is particularly effective for predicting structural parameters, electronic band structures, and densities of states.

For this compound, these methods would be applied to elucidate the nature of the ionic and covalent interactions within the crystal. Key areas of investigation include the interactions within the catena-polyphosphate chains (P-O bonds) and the ionic bonding between the Sr²⁺ cations and the phosphate chains. Calculations can precisely determine bond lengths, bond angles, and the partial charges on each atom, providing a quantitative picture of the charge distribution and bonding character.

| Method | Key Principle | Typical Application for this compound |

|---|---|---|

| Hartree-Fock (HF) | Solves the Schrödinger equation for independent electrons in an average potential (mean field). | Initial approximation of electronic wave function and orbital energies. |

| Møller-Plesset Perturbation Theory (MP2) | Adds electron correlation to the HF result through perturbation theory. | More accurate calculation of interaction energies and electronic properties. |

| Coupled Cluster (CC) | Includes electron correlation effects to a high degree of accuracy. Considered a "gold standard." | Benchmark calculations for energy and structure on smaller fragments of the crystal. |

| Density Functional Theory (DFT) | Calculates energy based on the system's electron density. | Prediction of lattice parameters, band gap, density of states, and vibrational frequencies. ijsr.net |

Computational Modeling of Lattice Dynamics and Phonon Modes

Computational modeling of lattice dynamics focuses on understanding the collective vibrations of atoms within a crystal lattice. These vibrations are quantized as "phonons," which are crucial for determining a material's thermal properties, response to infrared and Raman spectroscopy, and aspects of its electrical conductivity. mit.edu For this compound, such models can predict and interpret its vibrational spectra.

The process typically begins with calculating the forces on the atoms for small displacements from their equilibrium positions, often using ab initio methods like DFT. researchgate.net From these forces, the harmonic force constants are determined, which describe the effective "springs" connecting the atoms. Solving the equations of motion for this system of coupled oscillators yields the phonon dispersion curves and the phonon density of states (DOS).

Phonon Dispersion: This is a plot of phonon frequency versus wave vector, which shows the frequencies of vibrational modes that can propagate through the crystal in different directions.

Phonon Density of States (DOS): This describes the number of vibrational modes available at each frequency. Peaks in the DOS correspond to frequencies where a large number of atoms are vibrating.

These computational results can be directly compared with experimental data. For instance, the vibrational spectra of α-Sr(PO₃)₂ have been experimentally determined, showing characteristic frequencies for the catena-polyphosphate chains. researchgate.net Computational models would aim to reproduce these frequencies and provide a detailed assignment of each mode to specific atomic motions, such as the stretching and bending of P-O bonds or the vibrations of the Sr²⁺ cations against the phosphate framework. Anharmonic lattice dynamics calculations can further refine these models by accounting for phonon-phonon interactions, which are important for understanding properties like thermal expansion and thermal conductivity. aps.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν_as(PO₂) | 1200 - 1310 | Asymmetric stretching of the PO₂ groups in the phosphate chain. |

| ν(PO_term) | 1019 - 1100 | Stretching of the terminal PO bonds. |

| ν_as(POP) | ~944 | Asymmetric stretching of the P-O-P bridges connecting the phosphate tetrahedra. |

Hirshfeld Surface Analysis (HSA) for Intermolecular Interactions

Hirshfeld Surface Analysis (HSA) is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgrsc.org The Hirshfeld surface is a unique boundary defined for a molecule (or an ionic unit in an ionic crystal) where the contribution to the electron density from that unit is equal to the contribution from all other surrounding units. By mapping various properties onto this surface, one can gain a detailed picture of the crystal packing environment. biointerfaceresearch.com

For this compound, HSA would be applied to analyze the interactions between the Sr²⁺ cations and the polyphosphate anions, as well as interactions between adjacent phosphate chains. The analysis involves several key components:

d_norm Surface: This property is mapped onto the Hirshfeld surface using a red-white-blue color scheme. Red spots indicate close contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds or other strong interactions. mdpi.com White areas represent contacts at approximately the van der Waals distance, and blue areas indicate longer contacts.

While specific HSA studies on this compound are not widely available, the analysis would be expected to quantify the dominant Sr···O interactions, which are fundamental to the ionic bonding holding the crystal together. It would also reveal the nature and extent of weaker O···O contacts between the phosphate chains. This provides a more nuanced understanding of the forces governing the crystal's structure and stability than what can be inferred from bond lengths and angles alone.

| Interaction Type | Expected Relative Contribution | Description |

|---|---|---|

| Sr···O / O···Sr | High | Represents the primary ionic interactions between strontium cations and oxygen atoms of the phosphate chains. |

| O···O | Moderate | Represents van der Waals contacts between oxygen atoms on adjacent phosphate chains. |

| P···O / O···P | Low | Contacts between phosphorus and non-bonded oxygen atoms. |

| Sr···P / P···Sr | Very Low | Interactions between the cations and the phosphorus atoms, likely shielded by oxygen atoms. |

Applications of Strontium Metaphosphate in Specialized Materials Development

Strontium Metaphosphate in Glass and Glass-Ceramic Systems

This compound plays a crucial role in the development of advanced glass and glass-ceramic materials due to its unique structural properties and its ability to influence the glass network. The incorporation of strontium oxide (SrO) into phosphate (B84403) glass systems significantly impacts their formation, stability, and crystallization behavior, allowing for the tailoring of material properties for specific high-performance applications.

Formation and Stability of Metaphosphate Glasses

The fundamental structure of phosphate glasses is based on PO₄ tetrahedra, which can be linked in various ways to form different structural units. These units are often described using the Qⁿ terminology, where 'n' represents the number of bridging oxygen atoms connecting the tetrahedron to neighboring units. In metaphosphate glasses, the predominant species are Q² units, which consist of long chains or rings of phosphate tetrahedra.

The introduction of strontium oxide into the phosphate glass network acts as a modifier. Strontium ions (Sr²⁺) tend to disrupt the P-O-P bonds of the phosphate chains, leading to the formation of non-bridging oxygens (NBOs). This process can be represented by the disproportionation reaction 2Q² → Q¹ + Q³. nih.govgranthaalayahpublication.org Here, Q¹ represents pyrophosphate groups (end-of-chain units), and Q³ represents branching points in the phosphate network. Studies on strontium-doped phosphate-based glasses have shown that as the SrO content increases, there is a slight increase in the proportion of Q¹ and Q³ environments at the expense of Q² species. granthaalayahpublication.org This alteration in the glass structure leads to a more disordered network. nih.gov

The stability of these glasses is influenced by their composition. While pure phosphate glasses often exhibit low chemical durability, the addition of strontium can significantly improve this property. researchgate.net However, increasing SrO content can also lead to a more disordered structure, which in some cases, may increase the degradation rate of the glass. nih.gov The thermal stability is also affected; for instance, the glass transition temperature (Tg) has been observed to increase with higher SrO content in certain compositions. nih.gov

| SrO Content (mol%) | Density (g/cm³) | Glass Transition Temperature (Tg) (°C) | Predominant Phosphate Species |

|---|---|---|---|

| 0 | 2.58 | 480 | Q² |

| 1 | 2.60 | 482 | Q², with slight increase in Q¹ and Q³ |

| 3 | 2.65 | 488 | Q², with further increase in Q¹ and Q³ |

| 5 | 2.70 | 495 | Q², with notable increase in Q¹ and Q³ |

Crystallization Kinetics and Mechanisms in this compound Glass-Ceramics

The controlled crystallization of this compound glasses allows for the formation of glass-ceramics with enhanced properties. The study of crystallization kinetics is crucial for understanding and controlling this transformation process. Key parameters in this study include the activation energy for crystallization (E) and the Avrami exponent (n), which provides insight into the nucleation and growth mechanism.

Differential thermal analysis (DTA) is a common technique used to study the thermal events in glasses, including the glass transition temperature (Tg) and the crystallization temperature (Tc). For strontium-containing phosphate glasses, it has been observed that increasing the SrO content can influence the crystallization behavior. In some systems, a higher SrO concentration leads to a retardation of crystallization, shifting the crystallization peak to higher temperatures. nih.gov For example, in a sodium calcium phosphate glass system, the crystallization temperature increased from 600°C to 720°C as the SrO content was increased. nih.gov

| Glass Composition | Glass Transition Temperature (Tg) (°C) | Crystallization Temperature (Tc) (°C) | Identified Crystalline Phases |

|---|---|---|---|

| Parent Strontium Phosphate Glass | 435 | 625 | Sr(PO₃)₂ |

| CNPSr1 (1 mol% SrO) | - | 650 | NaCa(PO₃)₃ |

| CNPSr3 (3 mol% SrO) | - | 683 | NaCa(PO₃)₃ |

| CNPSr5 (5 mol% SrO) | - | 720 | NaCa(PO₃)₃, Sr₃(PO₄)₂ (minor) |

Tailoring Glass Structure for Enhanced Performance

The performance of this compound glasses can be significantly enhanced by tailoring their structure through compositional modifications. The addition of other oxides can create a more robust and chemically resistant glass network.

For example, the incorporation of aluminum oxide (Al₂O₃) into strontium phosphate glasses can improve their mechanical properties. Increasing the Al₂O₃ content leads to the formation of Al-O-P bonds, which are stronger than the P-O-Sr non-bridging bonds. distantreader.org This results in an increase in the hardness of the glass. distantreader.org Similarly, substituting zinc oxide (ZnO) with strontium oxide in a metaphosphate glass system has been shown to increase the glass transition temperature and enhance chemical durability. researchgate.net This is attributed to the increase in the length of the phosphate chains with increasing SrO content. researchgate.net

The addition of certain oxides can also improve the thermal stability of the glass. For instance, in oxyfluorophosphate glasses, the addition of MgO, Fe₂O₃, and Al₂O₃ has been shown to increase the thermal stability by depolymerizing the glass network. mdpi.com This is evidenced by an increase in the temperature difference between the onset of crystallization and the glass transition (ΔT), which is a measure of the glass's resistance to crystallization. mdpi.com These modifications allow for the fine-tuning of the glass properties for applications that require high durability and specific mechanical or thermal performance.

This compound as a Matrix for Luminescent Materials

This compound serves as an excellent host matrix for luminescent materials due to its favorable optical properties and its ability to accommodate rare-earth ions. Its chemical stability and the ability to be formed into transparent glasses and glass-ceramics make it a versatile platform for the development of phosphors for various applications.

Rare Earth Doping Strategies for Photoluminescence

The luminescent properties of this compound are typically activated by doping with rare-earth ions. These ions, such as Europium (Eu³⁺), Praseodymium (Pr³⁺), Samarium (Sm³⁺), and Dysprosium (Dy³⁺), possess unique electronic configurations that allow for efficient light emission upon excitation. semanticscholar.org The doping strategy involves substituting a small fraction of the strontium ions in the glass matrix with the rare-earth ions.

When doped with Pr³⁺, for example, strontium phosphate glass exhibits multiple emission transitions when excited at 445 nm, including yellow (³P₀ → ³H₄ at 480 nm), green (³P₁ → ³H₅ at 524 nm), orange (¹D₂ → ³H₄ at 596 nm), and red (³P₀ → ³F₂ at 637 nm) emissions. d-nb.info The crystallization of the glass into a glass-ceramic can further enhance the luminescent intensity and can lead to extended emission peaks. d-nb.info

In the case of Eu³⁺ doping in strontium pyrophosphate (Sr₂P₂O₇) phosphors, excitation at 396 nm and 466 nm results in a characteristic red emission at 618 nm. granthaalayahpublication.org The intensity of this emission is dependent on the doping concentration, with higher concentrations generally leading to stronger luminescence, up to a certain point where concentration quenching may occur. granthaalayahpublication.org

| Dopant | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Transition |

|---|---|---|---|---|

| Pr³⁺ | 445 | 480 | Yellow | ³P₀ → ³H₄ |

| 524 | Green | ³P₁ → ³H₅ | ||

| 596 | Orange | ¹D₂ → ³H₄ | ||

| 637 | Red | ³P₀ → ³F₂ | ||

| Eu³⁺ (in Sr₂P₂O₇) | 396, 466 | 618 | Red | ⁵D₀ → ⁷F₂ |

Development of Phosphor Materials for Solid-State Lighting and Displays

The development of efficient and stable phosphor materials is critical for the advancement of solid-state lighting (SSL) and display technologies. This compound-based materials doped with rare-earth ions are promising candidates for these applications. The ability to tune the emission color by selecting the appropriate dopant and controlling its concentration allows for the creation of phosphors that can be used in phosphor-converted LEDs (pc-LEDs) to produce white light or specific colors for displays.

For instance, a red-emitting phosphor based on Eu³⁺-doped strontium pyrophosphate can be used in combination with a blue LED chip and a green phosphor to generate white light with a high color rendering index (CRI). granthaalayahpublication.orgyujiintl.com The efficiency of these phosphors is a key performance metric, often characterized by their quantum yield, which is the ratio of emitted photons to absorbed photons. nih.gov Rare-earth-doped phosphors are known for their potential for high quantum efficiency and good thermal stability, which are essential for the long-term performance of SSL devices. jetir.org

The ongoing research in this area focuses on optimizing the composition of the host matrix and the doping strategy to improve the luminescent properties, such as brightness and color purity. jetir.orgyujiintl.com The development of phosphors with narrow emission bands is particularly important for display applications to achieve a wider color gamut. yujiintl.com this compound and related phosphate materials continue to be an active area of research for the next generation of lighting and display technologies.

Mechanistic Studies of Energy Transfer Processes in Activated this compound

The study of energy transfer mechanisms in this compound, typically in its glass form, is crucial for its application in luminescent and photonic devices. Activation of the strontium phosphate glass is achieved by doping it with rare-earth (RE³⁺) ions, such as Praseodymium (Pr³⁺), Samarium (Sm³⁺), Europium (Eu³⁺), and Dysprosium (Dy³⁺). These ions act as luminescent centers within the glass host matrix. d-nb.infodntb.gov.ua

The fundamental process involves the absorption of photons by the RE³⁺ ions, which elevates them to an excited energy state. The subsequent return to a lower energy state results in the emission of light at specific wavelengths, a phenomenon known as photoluminescence. The strontium phosphate network itself plays a critical role in this process. The local structure and the bonds within the glass, such as the P–O–P linkages and the presence of non-bridging oxygens (NBOs), influence the electronic transitions and energy levels of the dopant ions. d-nb.info

Research has focused on co-doping the glass with a sensitizer (B1316253) and an activator ion to enhance luminescence efficiency. In such systems, the sensitizer absorbs energy and transfers it non-radiatively to the activator, which then emits light. scirp.org For example, in Tb³⁺-Yb³⁺ co-doped phosphate glasses, Tb³⁺ can absorb a high-energy photon and transfer the energy to two Yb³⁺ ions, a process known as down-conversion. nih.gov Conversely, cooperative up-conversion can occur where two excited Yb³⁺ ions transfer their energy to a single Tb³⁺ ion, resulting in the emission of a higher-energy photon. nih.gov The efficiency of this energy transfer is highly dependent on the concentration of the dopant ions and the structural properties of the host glass. nih.govmdpi.com

Detailed spectroscopic analysis of activated strontium phosphate glasses reveals distinct emission transitions corresponding to the specific rare-earth dopant used.

| Dopant Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Transition |

| Pr³⁺ | 445 | 480 (Yellow) | ³P₀ → ³H₄ |

| Pr³⁺ | 445 | 524 (Green) | ³P₁ → ³H₅ |

| Pr³⁺ | 445 | 596 (Orange) | ¹D₂ → ³H₄ |

| Pr³⁺ | 445 | 637 (Red) | ³P₀ → ³F₂ |